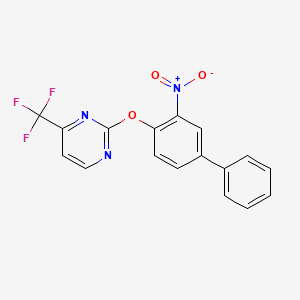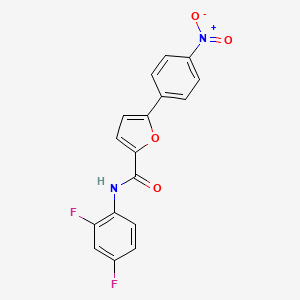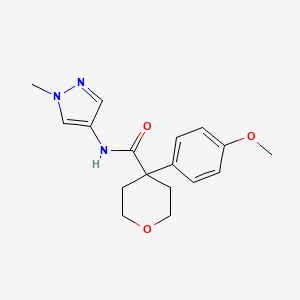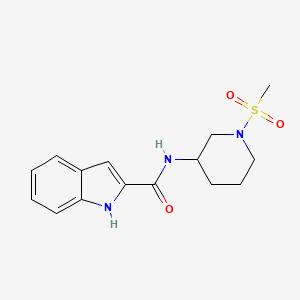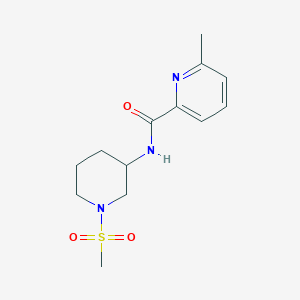
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Mecanismo De Acción
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histones play a crucial role in the regulation of gene expression by controlling the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, this compound increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It can also promote the growth of new neurons in the brain, leading to improved cognitive function. However, this compound can also have off-target effects on non-HDAC proteins, leading to potential toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes. It can also be easily synthesized and purified, making it a readily available research tool. However, this compound can have off-target effects on non-HDAC proteins, leading to potential toxicity and side effects. It is also important to note that the effects of this compound can vary depending on the cell type and context, highlighting the need for careful experimental design and interpretation.
Direcciones Futuras
There are several future directions for the research on 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. This could lead to improved efficacy and reduced toxicity. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Additionally, the potential therapeutic applications of this compound in neurological disorders and inflammatory diseases warrant further investigation. Overall, the continued research on this compound has the potential to lead to new and improved treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 6-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with 1-methylpiperidine-3-sulfonamide to form the final product, this compound. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors like this compound can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising candidate for cancer treatment.
Apart from cancer, this compound has also shown potential in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. HDAC inhibitors can improve memory and cognitive function by promoting the growth of new neurons in the brain.
Propiedades
IUPAC Name |
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-5-3-7-12(14-10)13(17)15-11-6-4-8-16(9-11)20(2,18)19/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUWLGKCLNDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
